molecular formula C6H9NO2 B3333469 4-Amino-5,5-dimethylfuran-2(5H)-one CAS No. 99563-92-5

4-Amino-5,5-dimethylfuran-2(5H)-one

Cat. No. B3333469
CAS RN: 99563-92-5
M. Wt: 127.14 g/mol
InChI Key: MBIWUVMIHCVSDX-UHFFFAOYSA-N
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Description

4-Amino-5,5-dimethylfuran-2(5H)-one, also known as DMF, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DMF is a five-membered heterocyclic compound that contains an amino group and a carbonyl group, making it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of 4-Amino-5,5-dimethylfuran-2(5H)-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

4-Amino-5,5-dimethylfuran-2(5H)-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound has some limitations, including its sensitivity to air and moisture, and its reactivity with certain functional groups, such as aldehydes and ketones.

Future Directions

There are several future directions for 4-Amino-5,5-dimethylfuran-2(5H)-one research, including the development of new synthetic methods for this compound derivatives, the investigation of this compound's potential as a therapeutic agent for various diseases, and the exploration of this compound's properties for materials science applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways.

Scientific Research Applications

4-Amino-5,5-dimethylfuran-2(5H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. Additionally, this compound has been used as a reagent in organic synthesis reactions, and as a building block for the synthesis of various materials, including polymers and nanoparticles.

properties

IUPAC Name

4-amino-5,5-dimethylfuran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2)4(7)3-5(8)9-6/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIWUVMIHCVSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CC(=O)O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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